molecular formula C10H9Cl2NO4 B14033391 Ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate

Ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate

Cat. No.: B14033391
M. Wt: 278.09 g/mol
InChI Key: AWRUXUILIFYYDL-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group, two chlorine atoms, and an ethyl ester group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate typically involves the esterification of 2-(2,3-dichloro-4-nitrophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, appropriate solvents.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 2-(2,3-dichloro-4-aminophenyl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(2,3-dichloro-4-nitrophenyl)acetic acid and ethanol.

Scientific Research Applications

Ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro and chlorine groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-nitrophenyl)acetate: Lacks the chlorine atoms, which may result in different reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its physical and chemical properties.

    2-(2,3-dichloro-4-nitrophenyl)acetic acid: The carboxylic acid form of the compound, which can undergo different reactions compared to the ester form.

Properties

Molecular Formula

C10H9Cl2NO4

Molecular Weight

278.09 g/mol

IUPAC Name

ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate

InChI

InChI=1S/C10H9Cl2NO4/c1-2-17-8(14)5-6-3-4-7(13(15)16)10(12)9(6)11/h3-4H,2,5H2,1H3

InChI Key

AWRUXUILIFYYDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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